

4-(4-Nitrophenyl)piperidine hydrochloride stability and storage conditions.

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)piperidine
hydrochloride

Cat. No.: B1393971

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An In-Depth Technical Guide to the Stability and Storage of **4-(4-Nitrophenyl)piperidine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a nitrophenyl group. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates. The integrity of such a precursor is paramount; its degradation can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and analytical methodologies for assessing the integrity of **4-(4-Nitrophenyl)piperidine hydrochloride**, ensuring its reliable use in research and development settings.

Physicochemical and Structural Characteristics

A foundational understanding of the compound's properties is essential for predicting its stability. The key characteristics of **4-(4-Nitrophenyl)piperidine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	883194-93-2	[1][2]
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O ₂	[1][2]
Molecular Weight	242.70 g/mol	[2]
Purity	Typically ≥95%	[2]
Appearance	Solid (Form may vary)	General
SMILES	C1=C(C=CC(=C1) [O-])C2CCNCC2.Cl	[2]

The structure consists of a stable piperidine ring, which confers basicity, and a nitrophenyl group. The presence of the electron-withdrawing nitro group on the aromatic ring and the formation of a hydrochloride salt are the primary determinants of its chemical reactivity and stability.

Chemical Stability and Potential Degradation Pathways

The stability of **4-(4-Nitrophenyl)piperidine hydrochloride** is governed by its functional groups and its salt form. While generally stable under recommended conditions, it is susceptible to degradation through several mechanisms.

Inherent Structural Considerations:

- **Piperidine Ring:** The saturated heterocyclic amine is generally stable. However, the nitrogen atom, even when protonated as a hydrochloride salt, can be a site for oxidation over time or in the presence of strong oxidizers.
- **Nitrophenyl Group:** The nitroaromatic system is a strong chromophore, suggesting potential sensitivity to light (photodegradation). The nitro group is also susceptible to chemical reduction, which would transform it into other functional groups like nitroso, hydroxylamino, or amino moieties, fundamentally altering the compound's identity.[3]

- **Hydrochloride Salt:** The formation of a hydrochloride salt significantly enhances the compound's stability compared to its free base form. It improves crystallinity, reduces volatility, and decreases susceptibility to oxidation by atmospheric carbon dioxide. However, it can also make the compound hygroscopic.

Primary Degradation Pathways:

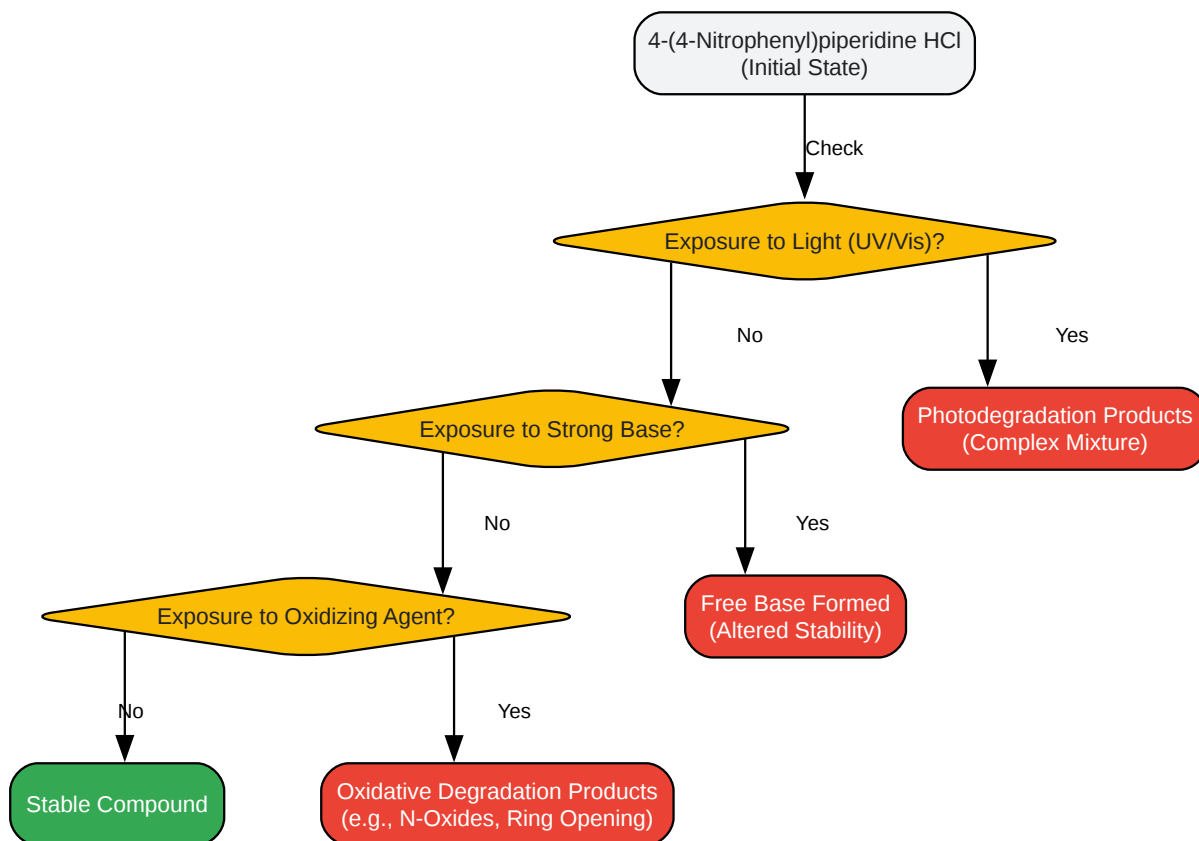
- **Photodegradation:** Aromatic nitro compounds are known to absorb UV light, which can initiate degradation reactions. Prolonged exposure to ambient or UV light can lead to complex decomposition, potentially involving the nitro group or the piperidine ring.
- **Oxidation:** The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. This process can be accelerated by heat, light, and the presence of oxidizing agents.^[4]
- **Reaction with Bases:** As a hydrochloride salt, the compound will react with strong bases to liberate the free base, 4-(4-nitrophenyl)piperidine. The free base may have different stability characteristics and is generally more reactive.^[5]

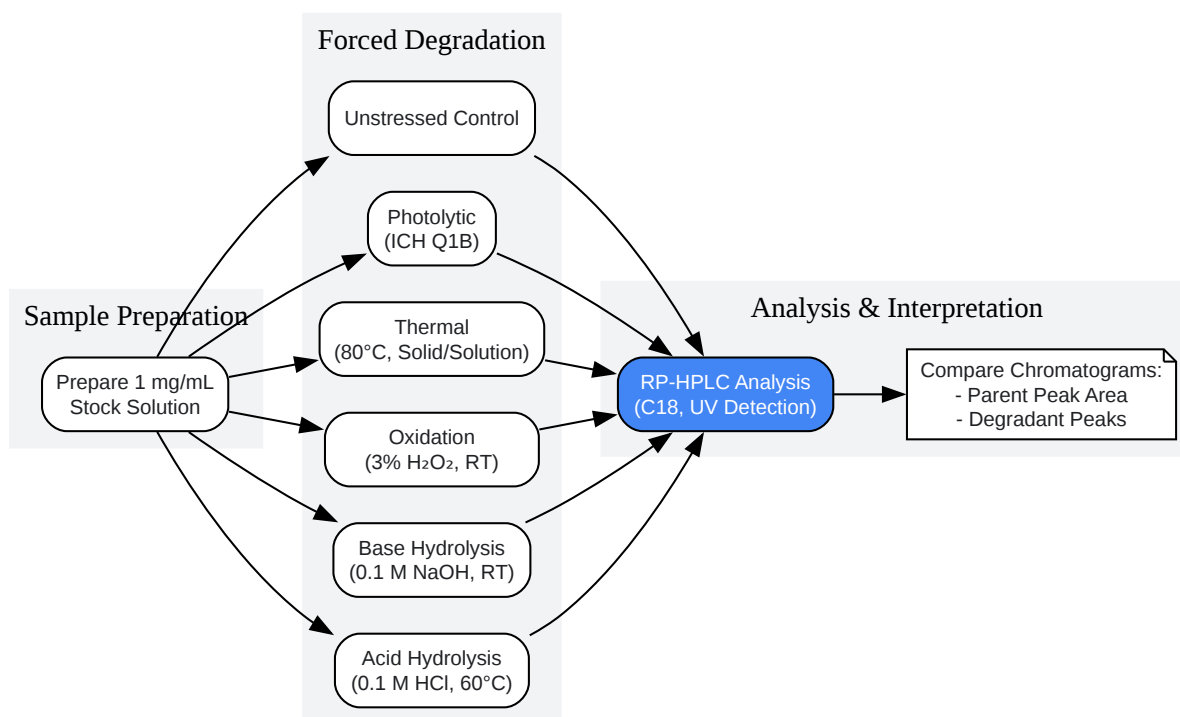
Incompatible Materials: To ensure stability, avoid contact with:

- **Strong Bases:** (e.g., sodium hydroxide, potassium hydroxide) Will neutralize the hydrochloride salt.^[5]
- **Strong Oxidizing Agents:** (e.g., permanganates, peroxides) Can lead to oxidative degradation.^[6]
- **Strong Reducing Agents:** Can reduce the nitro group.
- **Reactive Metals:** May catalyze degradation reactions.^[7]

Visualization: Potential Degradation Logic

The following diagram illustrates the key decision points and potential degradation routes for the compound.





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